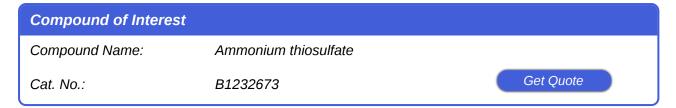


# A Comparative Guide to Ammonium Thiosulfate and Sodium Thiosulfate for Gold Leaching

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For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and environmentally benign gold extraction methods has led to extensive research into alternatives to traditional cyanidation. Thiosulfate leaching has emerged as a promising candidate, with **ammonium thiosulfate** and sodium thiosulfate being two of the most commonly investigated lixiviants. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific applications.

## Performance Comparison: Leaching Efficiency and Reagent Consumption

Experimental evidence suggests a trade-off between the rate of gold extraction and the consumption of the thiosulfate reagent when comparing ammonium and sodium salts.

Studies have shown that **ammonium thiosulfate** can achieve higher gold leaching rates compared to sodium thiosulfate under similar molar concentrations. This is often attributed to the role of the ammonium ion in the leaching process. Conversely, sodium thiosulfate has been observed to exhibit lower thiosulfate consumption, a critical factor in the economic viability of the process.

Table 1: Comparison of Gold Leaching Performance



Parameter	Ammonium Thiosulfate	Sodium Thiosulfate	Key Observations
Gold Leaching Rate	Generally Higher	Generally Lower	Ammonium ions are thought to enhance the gold dissolution kinetics.
Thiosulfate Consumption	Higher	Lower	The stability of the thiosulfate ion can be greater in the presence of sodium cations.
Optimal pH Range	8 - 10	8 - 10	Both systems operate in a similar alkaline pH range to ensure the stability of the thiosulfate complex.
Typical Temperature	25 - 60°C	25 - 60°C	Leaching rates for both systems are temperature-dependent.

## **Experimental Protocols**

To ensure reproducibility and accurate comparison, detailed experimental protocols are crucial. Below are representative methodologies for evaluating gold leaching performance using both ammonium and sodium thiosulfate.

## Experimental Protocol 1: Batch Leaching in a Stirred Reactor

This protocol is designed to assess the overall gold extraction and reagent consumption over a set period.



- Ore Preparation: A representative sample of gold-bearing ore is crushed and ground to a specific particle size (e.g., 80% passing 75 μm).
- Leach Solution Preparation:
  - Ammonium Thiosulfate Lixiviant: Prepare a solution containing a specific concentration
    of ammonium thiosulfate (e.g., 0.1 M), copper sulfate (e.g., 15 mM) as a catalyst, and
    ammonia to adjust the pH to the desired level (e.g., 9.5).
  - Sodium Thiosulfate Lixiviant: Prepare a solution with the same molar concentrations of sodium thiosulfate, copper sulfate, and ammonia as the ammonium thiosulfate lixiviant.
- Leaching Procedure:
  - A known mass of the prepared ore is added to a baffled reactor vessel to create a slurry of a specific pulp density (e.g., 40% w/v).
  - The prepared lixiviant is added to the reactor.
  - The slurry is agitated at a constant speed (e.g., 400 rpm) and maintained at a constant temperature (e.g., 25°C) for the duration of the experiment (e.g., 24 hours).
  - Samples of the leach solution are collected at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

#### Analysis:

- The collected solution samples are filtered and analyzed for gold concentration using Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- The concentration of thiosulfate in the solution is determined by titration to calculate reagent consumption.
- The final solid residue is also analyzed for remaining gold content to calculate the overall extraction efficiency.



Experimental Protocol 2: Electrochemical Leaching Rate Measurement

This method utilizes a rotating electrochemical quartz crystal microbalance (REQCM) to provide real-time data on the rate of gold dissolution.

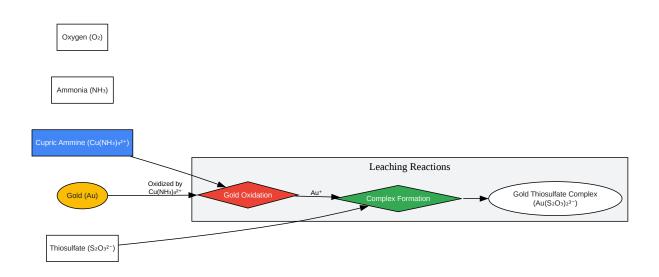
- Electrode Preparation: A gold-coated quartz crystal is used as the working electrode.
- Electrochemical Cell Setup: The gold electrode is placed in an electrochemical cell
  containing the prepared ammonium or sodium thiosulfate lixiviant. A reference electrode
  (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire) complete the three-electrode
  setup.
- Leaching Rate Measurement:
  - The gold electrode is rotated at a constant speed to ensure consistent mass transport.
  - The frequency of the quartz crystal is monitored in real-time. Changes in frequency are directly proportional to changes in the mass of the gold electrode, allowing for the calculation of the instantaneous leaching rate.
  - The experiment is conducted under controlled temperature and pH.

### **Chemical Pathways and Mechanisms**

The fundamental chemistry of gold leaching in thiosulfate solutions involves the oxidation of metallic gold (Au) to form a stable gold(I)-thiosulfate complex,  $Au(S_2O_3)_2^{3-}$ . The process is catalyzed by the presence of copper(II) ions, which are stabilized in the alkaline solution by ammonia, forming the cupric tetraammine complex,  $Cu(NH_3)_4^{2+}$ .

The primary difference in the mechanism between the ammonium and sodium thiosulfate systems lies in the influence of the cation on the overall reaction kinetics and stability of the reactants.



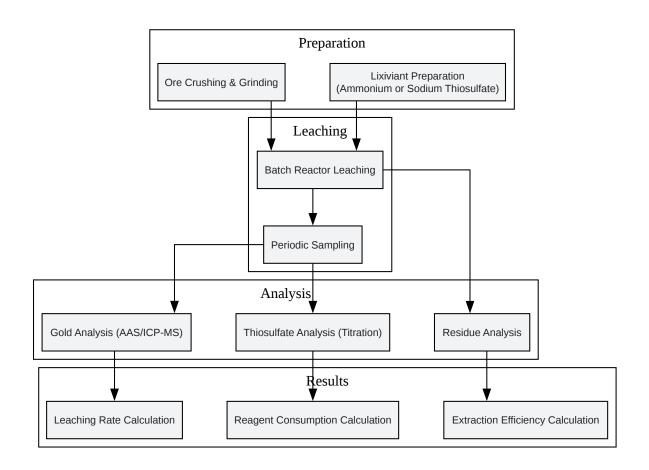


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Caption: General chemical pathway for gold leaching in a copper-ammonia-thiosulfate system.

The ammonium ion (NH<sub>4</sub>+) is believed to participate in the formation of ion pairs with the thiosulfate anion, which may influence the rate of the gold oxidation and complexation steps. In contrast, the sodium ion (Na+) is considered to be more of a spectator ion, having less of a direct impact on the reaction mechanism.





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Caption: A typical experimental workflow for comparing thiosulfate leaching agents.

### Conclusion

The choice between **ammonium thiosulfate** and sodium thiosulfate for gold leaching is not straightforward and depends on the specific priorities of the research or industrial application.



- Ammonium thiosulfate may be preferred when a higher leaching rate is the primary objective, potentially reducing the required residence time in the leaching circuit.
- Sodium thiosulfate presents an advantage in terms of lower reagent consumption, which can significantly impact the overall process economics.

Further research is warranted to optimize the leaching conditions for both systems, potentially mitigating the drawbacks of each. For instance, additives could be explored to reduce thiosulfate consumption in the ammonium system, or catalysts could be developed to enhance the leaching kinetics in the sodium system. Ultimately, a thorough economic and technical evaluation based on the specific ore characteristics is necessary to make an informed decision.

• To cite this document: BenchChem. [A Comparative Guide to Ammonium Thiosulfate and Sodium Thiosulfate for Gold Leaching]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232673#ammonium-thiosulfate-vs-sodium-thiosulfate-for-gold-leaching]

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